

Application of 6-Benzylaminopurine (6-BAP) in Orchid Micropropagation: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Benzylaminopurine hydrochloride**

Cat. No.: **B060633**

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Introduction

6-Benzylaminopurine (6-BAP), a synthetic cytokinin, is a cornerstone plant growth regulator in the commercial and research-driven micropropagation of orchids. Its primary role is to stimulate cell division and induce the formation of adventitious shoots, thereby facilitating the rapid multiplication of elite orchid clones.^{[1][2][3]} The application of 6-BAP, often in conjunction with an auxin, allows for the production of a large number of uniform and healthy plantlets from a single explant, a critical advantage for conservation efforts and the floriculture industry.^{[1][4]} This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of 6-BAP in orchid micropropagation.

Data Presentation: Efficacy of 6-BAP in Orchid Micropropagation

The optimal concentration of 6-BAP for inducing shoot proliferation varies significantly among different orchid genera and even species. The following tables summarize the quantitative effects of 6-BAP, alone or in combination with auxins, on the micropropagation of several commercially important orchids.

Table 1: Effect of 6-BAP on Phalaenopsis Micropropagation

Explant Type	Basal Medium	6-BAP Concentration (mg/L)	Auxin (mg/L)	Key Findings	Reference
Flower Stalk Node	½ MS	2.5	-	Early production of shoot buds after 14 weeks.	[4]
Flower Stalk Node	½ MS	2.5	NAA (1.0)	Maximum shoot bud multiplication after 4 months.	[4]
Flower Stalk Bud	Vacin & Went (V&W)	5.0	-	Successful regeneration of Phalaenopsis amabilis.	[5]
Flower Stalk Bud	Modified Hyponex/Kyo to	5.0	-	Highest efficacy in yielding the greatest number of plantlets and leaves.	[5]

Table 2: Effect of 6-BAP on Dendrobium Micropropagation

Explant Type	Basal Medium	6-BAP Concentration (mg/L)	Auxin (mg/L)	Key Findings	Reference
Fleshy Stem Segments	MS	2.0	NAA (1.0)	Best response for multiple shoot induction.	[6]
Protocorms	½ MS	0.5	-	Synergistic effect with coconut water produced the highest number of shoots.	[7]
Shoot Tip	MS	0.5	NAA (0.5)	Maximum number of shoots obtained.	[8]

Table 3: Effect of 6-BAP on Cymbidium Micropropagation

Explant Type	Basal Medium	6-BAP Concentration (μ M)	Auxin (μ M)	Key Findings	Reference
Primary Protocorms	MS	5.0	NAA (2.5)	Maximum number of protocorm-like bodies (20.55 ± 0.62) per protocorm.	[9]
Seeds	MS	1 mg/L	NAA (1 mg/L)	Complete seedlings obtained in eight weeks.	[10]
Shoot Tip	MS	0.5 mg/L	-	Maximum number of shoots (9.5 ± 0.6) obtained from a single shoot tip.	[10]

Table 4: Effect of 6-BAP on Vanda Micropropagation

Explant Type	Basal Medium	6-BAP Concentration (μM)	Auxin (μM)	Key Findings	Reference
Root Segments	MS	30	IAA (15)	Optimum development of 16.2 protocorm-like bodies from root explants.	[11]
Protocorms	½ MS	2.0 mg/L	-	Longest shoots (0.58 ± 0.25 cm) developed.	[12]

Experimental Protocols

The following are detailed methodologies for key experiments in orchid micropropagation using 6-BAP.

Protocol 1: Micropropagation of Phalaenopsis from Flower Stalk Nodes

This protocol is adapted from a study on efficient regeneration of Phalaenopsis orchids.[4]

1. Explant Preparation and Sterilization:

- Excise inflorescence stalks from a healthy mother plant.
- Wash the stalks thoroughly under running tap water.
- Surface sterilize by immersing in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 1% (w/v) sodium hypochlorite solution with a few drops of Tween-20.
- Rinse the stalks three to four times with sterile distilled water inside a laminar flow hood.
- Cut the sterilized stalks into nodal segments (1.0-1.5 cm in length).

2. Culture Medium and Conditions:

- Prepare half-strength Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose, 150 mg/L activated charcoal, and 15% (v/v) coconut water.
- Add 6-BAP at a concentration of 2.5 mg/L for shoot bud initiation or a combination of 2.5 mg/L 6-BAP and 1.0 mg/L α -naphthaleneacetic acid (NAA) for shoot multiplication.
- Adjust the pH of the medium to 5.6-5.8 before adding a gelling agent (e.g., 0.8% agar).
- Autoclave the medium at 121°C and 1.05 kg/cm² pressure for 20 minutes.
- Aseptically place one explant onto the surface of the solidified medium in a culture vessel.
- Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod provided by cool white fluorescent lamps.

3. Subculture and Rooting:

- Subculture the proliferating shoots every 4-6 weeks onto a fresh medium of the same composition.
- For rooting, transfer well-developed shoots (2-3 cm in height) to a half-strength MS medium without any plant growth regulators or supplemented with a low concentration of an auxin like indole-3-butyric acid (IBA) or NAA.

Protocol 2: Asymbiotic Seed Germination and Protocorm Development of Cymbidium

This protocol is based on a method for the mass propagation of Cymbidium mastersii.[\[9\]](#)

1. Seed Sterilization:

- Collect mature, undehisced seed capsules.
- Surface sterilize the entire capsule by washing with a mild detergent, followed by immersion in 70% ethanol for 1 minute and then in a 1% sodium hypochlorite solution for 20 minutes.
- Rinse the capsule three times with sterile distilled water.
- Aseptically split the capsule to expose the seeds.

2. Germination and Protocorm Formation:

- Prepare MS basal medium with 3% sucrose and 0.8% agar. The pH should be adjusted to 5.8.
- Inoculate the seeds onto the surface of the medium.
- Incubate the cultures in the dark at 25 ± 2°C for the initial germination phase.
- Once protocorms develop, transfer them to a 16-hour photoperiod.

3. Protocorm-Like Body (PLB) Proliferation:

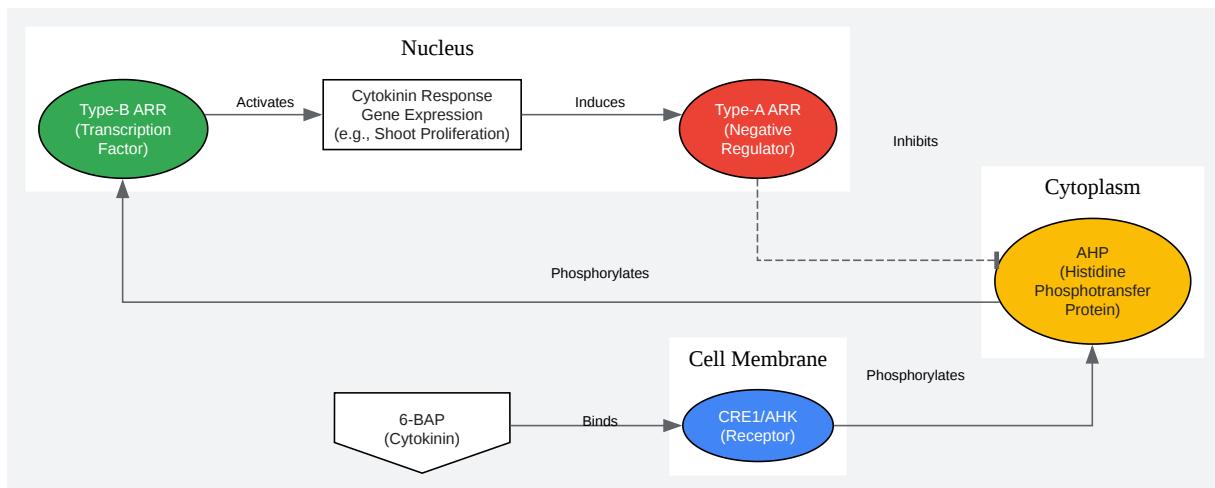
- Culture the primary protocorms on MS medium supplemented with 5.0 μM 6-BAP and 2.5 μM NAA for the induction and proliferation of secondary protocorms (PLBs).
- Subculture the proliferating PLBs every 4-6 weeks.

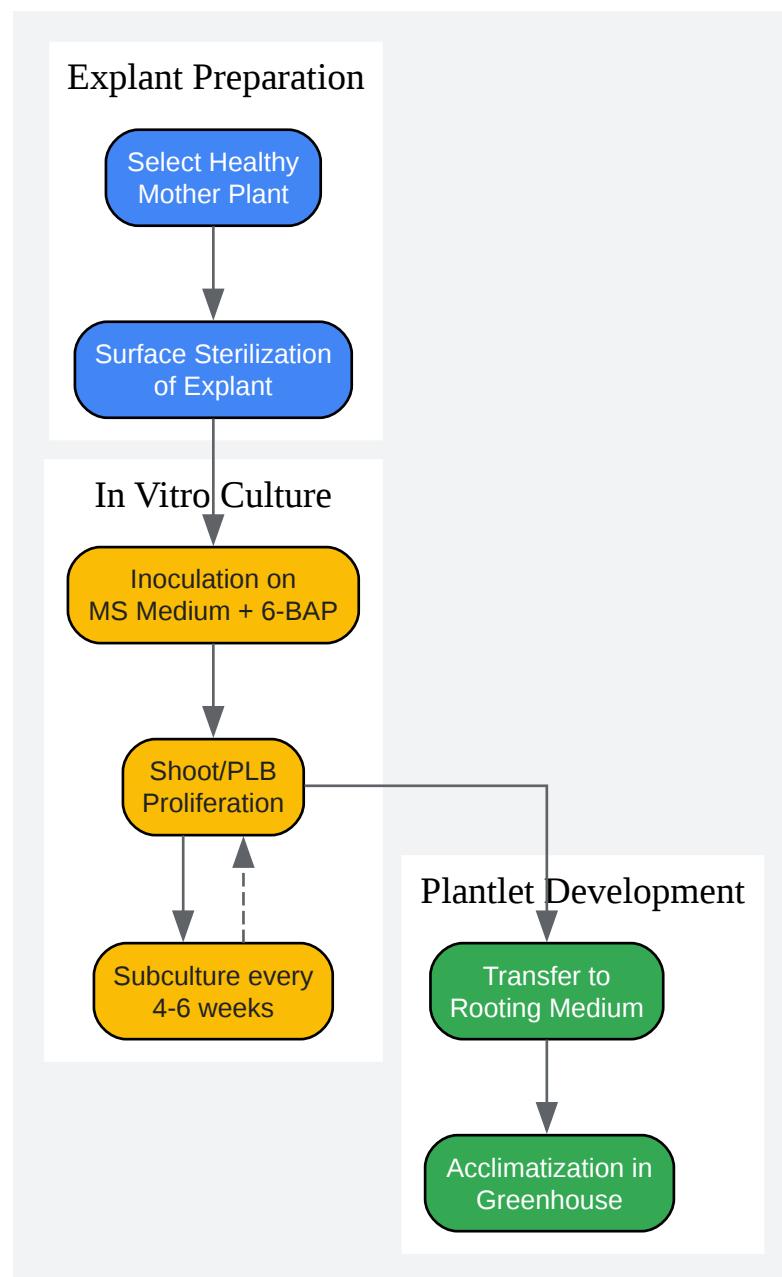
4. Plantlet Development and Acclimatization:

- Allow the PLBs to develop into plantlets on the same proliferation medium.
- Once plantlets have well-developed shoots and roots, transfer them to a rooting medium, which can be a half-strength MS medium with a suitable auxin like 10.0 μM IBA.
- For acclimatization, carefully remove the plantlets from the agar, wash the roots to remove any residual medium, and plant them in a mixture of crushed sterile brick, charcoal, and vermicompost. Maintain high humidity initially and gradually acclimate to greenhouse conditions.

Visualizations

Signaling Pathway





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- To cite this document: BenchChem. [Application of 6-Benzylaminopurine (6-BAP) in Orchid Micropropagation: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060633#application-of-6-bap-in-orchid-micropropagation>]

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